2-methoxy-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-methoxy-N-(4-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is also known by the name p-Acetanisidide . This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an acetamide group attached to the nitrogen atom. It appears as faint purple crystals, powder, or flakes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Acetylation of p-Anisidine: : The most common method for synthesizing 2-methoxy-N-(4-methoxyphenyl)acetamide involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine or sodium acetate to neutralize the acetic acid formed during the reaction .
Reaction Conditions
Temperature: 50-70°C
Solvent: Acetic anhydride
Catalyst/Base: Pyridine or sodium acetate
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Microwave-Assisted Synthesis: : Another method involves the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene, which yields the desired product in high yield .
Reaction Conditions
Temperature: Microwave irradiation
Solvent: Trichlorobenzene
Reagent: Ethyl cyanoacetate
Industrial Production Methods
- The industrial production of this compound typically follows the acetylation method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-methoxy-N-(4-methoxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : The compound can be reduced to form amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a palladium catalyst .
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Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives. Common reagents include halogens and alkylating agents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst
Substitution: Halogens, alkylating agents
Major Products
Oxidation: Quinones, nitroso derivatives
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
- 2-methoxy-N-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology
Medicine
- It has potential applications in drug development, particularly as a precursor for the synthesis of analgesic and anti-inflammatory drugs .
Industry
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the methoxy group on the phenyl ring.
p-Acetanisidide: Another name for 2-methoxy-N-(4-methoxyphenyl)acetamide.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the second methoxy group.
Uniqueness
- The presence of both methoxy groups in this compound makes it unique compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-13-7-10(12)11-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
TTZFXJGNEYPIBY-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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